2,2-Dideuterio-2-imidazol-1-ylacetic acid;hydrochloride
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Overview
Description
Imidazol-1-yl-acetic Acid-d2 Hydrochloride is a deuterated derivative of imidazol-1-yl-acetic acid hydrochloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the acetic acid moiety. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazol-1-yl-acetic Acid-d2 Hydrochloride typically involves the N-alkylation of imidazole with a deuterated chloroacetic acid derivative. One common method includes the reaction of imidazole with tert-butyl chloroacetate-d2 in the presence of a base such as potassium carbonate. The resulting tert-butyl ester is then cleaved using titanium tetrachloride to yield the desired deuterated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions: Imidazol-1-yl-acetic Acid-d2 Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Esterification and Hydrolysis: The acetic acid moiety can form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Esterification: Reagents like alcohols and acid catalysts are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze esters.
Major Products:
Substitution Reactions: Substituted imidazole derivatives.
Esterification: Esters of imidazol-1-yl-acetic acid-d2.
Hydrolysis: Imidazol-1-yl-acetic acid-d2.
Scientific Research Applications
Imidazol-1-yl-acetic Acid-d2 Hydrochloride is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Reaction Mechanism Studies: Helps in understanding the mechanisms of chemical reactions.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Isotope Labeling Studies: Used in various fields of chemistry and biology to study isotope effects.
Mechanism of Action
The mechanism of action of Imidazol-1-yl-acetic Acid-d2 Hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The deuterium atoms can alter the reaction kinetics, providing insights into the pathways and mechanisms involved .
Comparison with Similar Compounds
Imidazol-1-yl-acetic Acid Hydrochloride: The non-deuterated version of the compound.
Zoledronic Acid: Contains an imidazole ring and is used in the treatment of bone diseases.
Metronidazole: An imidazole derivative with antibacterial properties.
Uniqueness: Imidazol-1-yl-acetic Acid-d2 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can influence the physical and chemical properties of the compound, making it valuable for studying reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C5H7ClN2O2 |
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Molecular Weight |
164.59 g/mol |
IUPAC Name |
2,2-dideuterio-2-imidazol-1-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i3D2; |
InChI Key |
JKZJSYXGKHQHRA-BCKZTNHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N1C=CN=C1.Cl |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O.Cl |
Origin of Product |
United States |
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